![molecular formula C7H16INO2 B578893 ACETYLCHOLINE IODIDE, [ACETYL-1-14C] CAS No. 16238-80-5](/img/no-structure.png)

ACETYLCHOLINE IODIDE, [ACETYL-1-14C]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

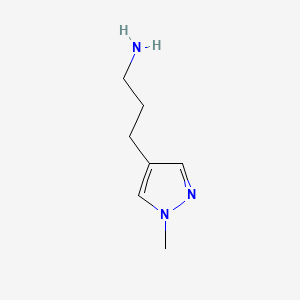

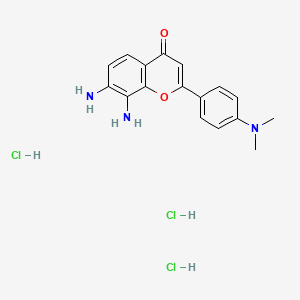

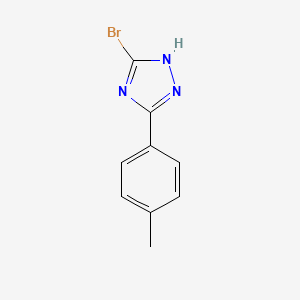

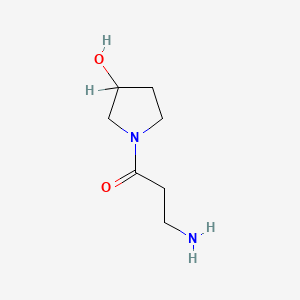

Acetylcholine iodide is a cholinergic compound and a precursor of acetylcholine . It is used as an acetylcholine receptor agonist to identify, characterize, and differentiate among types of cholinergic receptors .

Synthesis Analysis

Acetylcholine is synthesized from acetyl coenzyme A and choline by the enzyme choline acetyltransferase . The enzyme is thought to exist primarily in the nerve terminal cytoplasm . Coenzyme A is synthesized in mitochondria and accesses choline acetyltransferase following transport across the mitochondrial membrane into the cytoplasm .Chemical Reactions Analysis

Acetylcholine is one of the most crucial neurotransmitters of the cholinergic system found in vertebrates and invertebrates and is responsible for many processes in living organisms . It is most often determined using chromatographic techniques, radioenzymatic assays, enzyme-linked immunosorbent assay (ELISA), or potentiometric methods .Mécanisme D'action

Propriétés

Numéro CAS |

16238-80-5 |

|---|---|

Formule moléculaire |

C7H16INO2 |

Poids moléculaire |

275.107 |

Nom IUPAC |

2-acetyloxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2; |

Clé InChI |

SMBBQHHYSLHDHF-ZMCFIIMUSA-M |

SMILES |

CC(=O)OCC[N+](C)(C)C.[I-] |

Synonymes |

ACETYLCHOLINE IODIDE, [ACETYL-1-14C] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.